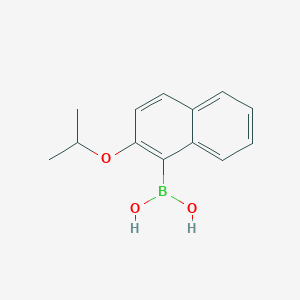

2-(Propan-2-yloxy)naphthalene-1-boronic acid

Descripción general

Descripción

2-(Propan-2-yloxy)naphthalene-1-boronic acid is an organic compound with the molecular formula C13H15BO3. It is a boronic acid derivative featuring a naphthalene ring substituted with a propan-2-yloxy group and a boronic acid group. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yloxy)naphthalene-1-boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method is the borylation of 2-(Propan-2-yloxy)naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-coupling with aryl halides or pseudohalides. Key findings include:

Catalytic Systems :

-

Pd(dba)₂/PPh₃ : Effective for coupling with aryl bromides in dioxane at 105°C using K₃PO₄ as a base (yields >85%) .

-

Ni Catalysts : NiCl₂ with ferrocenylmethylphosphine ligands facilitates coupling with chlorobenzene derivatives in THF at 80°C (yields ~70–80%) .

Substrate Scope :

-

Electron-deficient aryl halides react faster due to enhanced oxidative addition.

-

Steric hindrance from the isopropoxy group marginally reduces coupling efficiency compared to unsubstituted naphthaleneboronic acids .

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetalation with boronic acid.

Miyaura Borylation

The compound can participate in borylation reactions under transition-metal catalysis:

Conditions :

-

PdCl₂(dppf)/Et₃N : Converts aryl halides to boronate esters at 25°C in THF (yields 75–92%) .

-

Photoinduced Borylation : 2-Naphthol mediates radical-based borylation under UV light, tolerating nitro and carbonyl groups .

Applications :

Rhodium-Catalyzed Conjugate Additions

The boronic acid acts as a nucleophile in 1,4-additions to α,β-unsaturated carbonyls:

Catalysts :

-

[Rh(S-BINAP)OH]₂ : Enantioselective additions to enones in dioxane/H₂O (10:1) at 35°C (yields 89–98%, >95% ee) .

Substrate Compatibility :

-

Works with cyclic and acyclic enones but requires electron-deficient alkenes for efficient reactivity .

Functional Group Transformations

Boronic Acid Modifications :

-

Oxidation : H₂O₂/NaOH converts the boronic acid to a phenol derivative (yields 60–75%) .

-

Protodeboronation : Acidic conditions (HCl/MeOH) remove the boron group (yields <20%, non-synthetic utility) .

Isopropoxy Group Reactivity :

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the ether to yield 2-hydroxynaphthalene-1-boronic acid (yields ~50%) .

Stability and Handling

Crystallography :

-

Exists in orthorhombic and monoclinic polymorphs, with the orthorhombic form being more stable (validated by X-ray diffraction) .

Storage :

Aplicaciones Científicas De Investigación

Structure and Formula

- IUPAC Name : (2-isopropoxynaphthalen-1-yl)boronic acid

- Molecular Formula : C13H15BO3

- Molecular Weight : 230.07 g/mol

- Purity : Typically around 97%

Organic Synthesis

2-(Propan-2-yloxy)naphthalene-1-boronic acid is primarily used as a building block in organic synthesis. It is notably involved in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reaction Mechanism

The Suzuki-Miyaura reaction involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The general reaction can be summarized as follows:

where Ar represents an aryl group, X is a halide, and R is the substituent from the boronic acid.

Medicinal Chemistry

Research has indicated that compounds related to this compound exhibit potential anticancer properties . For instance, studies on structurally similar compounds have shown their ability to induce apoptosis in cancer cell lines by activating specific caspases, which are critical for programmed cell death.

Case Study: Anticancer Activity

A study involving derivatives of naphthalene boronic acids demonstrated their efficacy against various cancer types. The mechanism involved the induction of oxidative stress leading to cell death, highlighting the therapeutic potential of such compounds in oncology.

Biological Applications

The compound has been investigated for its antimicrobial activity , showing effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical properties and ability to form colored complexes.

Mecanismo De Acción

The mechanism of action of 2-(Propan-2-yloxy)naphthalene-1-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group plays a crucial role in facilitating the transmetalation step.

Comparación Con Compuestos Similares

- Naphthalene-1-boronic acid

- 2-(Prop-2-yn-1-yloxy)naphthalene

Comparison: 2-(Propan-2-yloxy)naphthalene-1-boronic acid is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and solubility compared to other naphthalene boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Actividad Biológica

2-(Propan-2-yloxy)naphthalene-1-boronic acid, also known by its chemical formula C13H15B O3, is a boronic acid derivative with significant potential in biological applications. This compound has garnered attention for its ability to interact with biological molecules, particularly through its boron atom, which can form reversible covalent bonds with diols. This property makes it a candidate for various applications, including drug development and sensor technology.

The compound features a naphthalene ring substituted with a propan-2-yloxy group and a boronic acid moiety. The boron atom's unique chemistry allows it to participate in various reactions, including complexation with sugars and other biomolecules.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H15B O3 |

| Molecular Weight | 225.07 g/mol |

| CAS Number | 1084904-39-1 |

The biological activity of this compound primarily stems from its ability to form complexes with diols, such as sugars. This interaction is crucial for its application in sensing technologies and potential therapeutic uses. The boron atom can switch between sp² and sp³ hybridization states, influencing its reactivity and interaction with biological targets.

1. Chemosensors

Recent studies have explored the use of boronic acids as chemosensors for carbohydrates. For instance, the compound can be integrated into fluorescent sensors that detect sugar levels by measuring changes in fluorescence upon binding to sugars. This mechanism relies on the internal charge transfer (ICT) process facilitated by the boron atom's interaction with the sugar's hydroxyl groups .

Case Study: Fluorescent Sensing

A study demonstrated that naphthalene-based boronic acids exhibit significant fluorescence changes when interacting with fructose. The addition of fructose resulted in a notable increase in fluorescence intensity, indicating the compound's potential for ratiometric sensing of sugars . The following table summarizes the fluorescence response observed:

| Sugar Concentration (mM) | Fluorescence Intensity (nm) |

|---|---|

| 0 | 513 |

| 50 | 433 |

| Change | +36-fold |

2. Drug Development

The reversible binding of boronic acids to diols has implications for drug design, particularly in targeting glycoproteins or other biomolecules that contain sugar moieties. This property can be exploited to develop inhibitors or modulators that selectively interact with specific biological targets.

Research Findings

Research has indicated that modifications to the naphthalene structure can enhance the selectivity and sensitivity of these compounds towards specific sugars or biomolecules. For example, variations in substituents on the naphthalene ring have been shown to influence binding affinities and fluorescence properties significantly .

Propiedades

IUPAC Name |

(2-propan-2-yloxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVDICWVRLAXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.